molecular formula C9H13N3 B1456087 6-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 883987-27-7

6-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No.: B1456087
CAS No.: 883987-27-7
M. Wt: 163.22 g/mol
InChI Key: AZTWWODOQNTPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring at the sixth position and an amine group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

6-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, this compound may interact with enzymes involved in metabolic pathways, affecting their activity and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cell function, potentially affecting cell proliferation, differentiation, and apoptosis . Studies have shown that compounds with similar structures can modulate the activity of key signaling pathways, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s non-planarity allows for unique binding interactions with target proteins, potentially leading to enzyme inhibition or activation . These interactions can result in alterations in gene expression, affecting the overall cellular response to the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of similar compounds can be influenced by various factors, including temperature, pH, and the presence of other biomolecules . Long-term exposure to this compound may lead to changes in cellular function, potentially affecting cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, disruption of cellular function, and potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s structure allows it to participate in specific biochemical reactions, potentially affecting the overall metabolic profile of cells . These interactions can lead to changes in metabolite levels, influencing cellular function and response to external stimuli.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be transported across cellular membranes, potentially accumulating in specific tissues or cellular compartments . These interactions can affect the compound’s localization and activity, influencing its overall biological effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s structure allows it to interact with various cellular components, potentially influencing its activity and function . These interactions can lead to changes in the compound’s localization, affecting its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridin-2-amine typically involves the coupling of pyridine derivatives with pyrrolidine. One common method includes the reaction of 2-chloropyridine with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the pyridine ring or the amine group, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of N-substituted pyridin-2-amines.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-(Pyrrolidin-1-yl)-2-pyridinone: Similar structure but with a ketone group instead of an amine.

    6-(Pyrrolidin-1-yl)-2-pyridinol: Similar structure but with a hydroxyl group instead of an amine.

    6-(Pyrrolidin-1-yl)-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness: 6-(Pyrrolidin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTWWODOQNTPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883987-27-7
Record name 6-(pyrrolidin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-aminopyridine (19.3 g, 0.150 mol), K2CO3 (41.7 g, 0.30 mol) and pyrrolidine (32.0 g, 0.45 mol) in DMSO (150 mL) was stirred at 190° C. for 10 hours. After cooling to room temperature, water (300 mL) was added and extracted with ethyl acetate (150 mL×4). The combined organic layers were washed with water (25 mL×3), dried over Na2SO4 and concentrated in vacuo, the residue was purified by silica gel chromatography (10:1 ethyl acetate/petroleum ether) to obtain 6-(pyrrolidin-1-yl)pyridin-2-amine (9.0 g, 37% yield).
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-(Pyrrolidin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.